1-Mesyloxy-3(Z)-hexene

Description

Properties

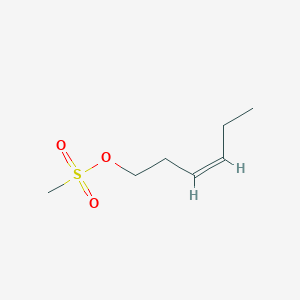

Molecular Formula |

C7H14O3S |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] methanesulfonate |

InChI |

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h4-5H,3,6-7H2,1-2H3/b5-4- |

InChI Key |

XMLKBXUAOMWHSP-PLNGDYQASA-N |

Isomeric SMILES |

CC/C=C\CCOS(=O)(=O)C |

Canonical SMILES |

CCC=CCCOS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Analysis of Preparation Methods

Selectivity: The mesylation of the allylic alcohol is highly selective and preserves the Z-configuration of the double bond, which is crucial for the compound's stereochemical integrity.

Yield: The mesylation step typically provides high yields (80–95%), making it an efficient route.

Reaction Conditions: Mild reaction conditions prevent isomerization and side reactions, ensuring product purity.

Synthetic Utility: this compound serves as a versatile intermediate for further nucleophilic substitution reactions, such as halide substitution to form (Z)-1-bromohex-3-ene with excellent yields (up to 97%).

Limitations: Preparation of the (Z)-3-hexen-1-ol precursor requires careful control of alkene geometry, which may involve specialized catalytic systems or selective hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Mesyloxy-3(Z)-hexene undergoes various chemical reactions, including:

Nucleophilic Substitution: The mesyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 3(Z)-hexene.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or other nucleophiles in polar aprotic solvents like DMSO or DMF.

Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-hexene or thiocyanato-hexene.

Elimination: 3(Z)-hexene.

Oxidation and Reduction: Various oxidized or reduced forms of the hexene backbone.

Scientific Research Applications

1-Mesyloxy-3(Z)-hexene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Mesyloxy-3(Z)-hexene primarily involves its reactivity as an electrophile due to the presence of the mesyl group. This makes it a suitable substrate for nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Mesyloxy-3(Z)-hexene with structurally or functionally related compounds:

Key Differences and Insights:

Functional Group Reactivity :

- The mesyloxy group in this compound enables SN2 substitutions , unlike 1-hexene, which undergoes addition or polymerization due to its terminal alkene .

- Compared to the ether-containing analog (C₁₀H₁₈O), the mesyloxy group’s superior leaving ability makes this compound more versatile in synthetic pathways .

Stereochemical Influence :

- The (Z)-configuration in this compound may sterically hinder reactions at the double bond, contrasting with the unhindered terminal alkene in 1-hexene .

Structural Complexity :

- Bicyclohexene derivatives (e.g., bicyclo[2.1.1]hexene) exhibit strain-induced reactivity due to their fused rings, unlike the linear structure of this compound .

Industrial Relevance :

- While 1-hexene is widely used in polymer production, this compound’s applications are niche, primarily in photochemical studies and as a synthon in organic synthesis .

Research Findings and Data

- Photochemical Behavior : Under UV irradiation, this compound participates in intramolecular cycloadditions , forming bicyclic products. This contrasts with β-aryl analogs, which yield bicyclo[2.1.1]hexene derivatives as primary products .

- Thermodynamic Stability : The mesyloxy group increases polarity, reducing volatility compared to 1-hexene (vapor pressure: 100 mmHg at 12.8°C for 1-hexene vs. unmeasured but likely lower for this compound) .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-Mesyloxy-3(Z)-hexene, and how can stereoselectivity be ensured?

Answer:

The synthesis of this compound requires careful control of stereochemistry at the C3 double bond. A methodological approach involves:

- Step 1 : Start with 3(Z)-hexen-1-ol. Protect the hydroxyl group via mesylation using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to yield the mesyloxy intermediate .

- Step 2 : Verify stereochemical integrity using -NMR coupling constants (-values) for the Z-configuration (typically 10–12 Hz for cis-protons) and -NMR to confirm the mesyl group’s presence (δ ~40 ppm for CHSO-) .

- Step 3 : Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization to the E-form during mesylation.

Troubleshooting : If E/Z isomerization occurs, consider using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired configurations .

Advanced Question: How does the Z-configuration of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:

The Z-configuration creates steric hindrance between the mesyloxy group and the adjacent alkyl chain, altering reaction pathways:

- Kinetic Studies : Compare reaction rates with E-isomers. The Z-isomer may exhibit slower SN reactivity due to hindered backside attack, favoring elimination (E2) pathways under basic conditions.

- Computational Analysis : Use density functional theory (DFT) to model transition states. For example, the Z-isomer’s gauche interactions increase activation energy for nucleophilic substitution .

- Experimental Validation : Conduct competition experiments with Z- and E-isomers under identical conditions (e.g., NaCN in DMF) and analyze product ratios via GC-MS .

Data Contradiction : Conflicting reactivity data may arise from solvent polarity effects. Polar aprotic solvents (e.g., DMSO) can stabilize transition states differently for Z vs. E isomers .

Basic Question: What analytical techniques are most reliable for distinguishing this compound from its E-isomer?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm the mesyloxy group via S=O stretching vibrations (1350–1160 cm) .

- Chiral Chromatography : Use a chiral stationary phase (e.g., β-cyclodextrin) in GC or HPLC to resolve enantiomers if chiral centers are present .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Advanced Question: How can computational methods predict the stability and degradation pathways of this compound under varying conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Model thermal degradation pathways (e.g., elimination to form 1,3-hexadiene) at different temperatures. Use software like Gaussian or ORCA to calculate activation energies .

- Quantum Mechanical Calculations : Investigate acid-catalyzed hydrolysis mechanisms. The Z-isomer’s steric effects may slow protonation at the β-carbon compared to the E-isomer .

- Solvent Effects : Apply COSMO-RS theory to predict solubility and stability in polar vs. nonpolar solvents.

Data Interpretation : Experimental TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) data should align with simulation results. Discrepancies may indicate unaccounted for solvent interactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested via EN374 standard), chemical-resistant lab coats, and eye protection .

- Ventilation : Conduct reactions in a fume hood due to potential volatile organic compound (VOC) emissions.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Documentation : Maintain SDS (Safety Data Sheet) records with toxicity data, though acute toxicity is typically low for mesylates .

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Answer:

- Systematic Screening : Test catalysts (e.g., Pd/C, Ni-based) under controlled conditions (solvent, temperature, ligand ratios). For example, Pd/BaSO may favor hydrogenation over coupling .

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates.

- Meta-Analysis : Compare literature data while accounting for variables like substrate purity (e.g., E/Z ratio) and catalyst activation methods (e.g., pre-reduction with H) .

Resolution : Contradictions often stem from undefined stereochemical purity. Always report isomer ratios and analytical methods used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.